molecular formula C8H6ClN3O B1591763 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 5097-86-9

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1591763
CAS No.: 5097-86-9
M. Wt: 195.6 g/mol
InChI Key: PMXUOAFWKPAZIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PTAD involves various methods, including the reaction of isonicotinic acid with potassium hydroxide in ethanol . Additionally, coordination complexes of PTAD with transition metal ions have been successfully prepared in alcoholic medium .


Molecular Structure Analysis

The solid-state crystal structure of PTAD has been characterized using single-crystal X-ray diffraction (SCXRD) analysis. Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal structure. Quantum chemical calculations using Density Functional Theory (DFT) offer further understanding of its properties .


Chemical Reactions Analysis

  • In the preparation of urazoles via [3+2] cycloaddition with allylsilanes .

Physical and Chemical Properties Analysis

  • Solubility : Insoluble or slightly soluble in water

Scientific Research Applications

Synthesis and Structural Studies

  • Compound Synthesis and Characterization : 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives have been synthesized and characterized through various techniques including X-ray diffraction, NMR, IR, and UV spectroscopy. Such compounds often exhibit specific structural features like planarity in certain rings and orthogonal relationships between connected rings (Yeo, Azizan, & Tiekink, 2019).

  • Molecular Structure Analysis : The molecular structures of related triazole derivatives have been determined using X-ray diffraction techniques. Studies often focus on intermolecular hydrogen bonding patterns and molecular framework structures, revealing insights into the spatial arrangement of atoms within these molecules (Şahin et al., 2014).

Corrosion Inhibition

  • Corrosion Protection of Metals : Some 4H-triazole derivatives have been studied for their efficiency in inhibiting corrosion and dissolution of metals like mild steel in acidic environments. These studies involve evaluating the effectiveness of these compounds as additives in preventing corrosion, a critical aspect in material science (Bentiss et al., 2007).

Pharmaceutical Applications

  • Antioxidant and Antimicrobial Properties : Some derivatives of this compound have been synthesized and screened for their antioxidant and antimicrobial activities. These studies are crucial for discovering new therapeutic agents and understanding the bioactivity of these compounds (Bekircan et al., 2008).

  • Enzyme Inhibition Studies : Investigations into the inhibition of enzymes like lipase and α-glucosidase by certain 4H-1,2,4-triazole derivatives have been conducted. Such studies are significant for the development of drugs targeting specific metabolic pathways (Bekircan, Ülker, & Menteşe, 2015).

Safety and Hazards

PTAD is considered hazardous due to its skin and eye irritation potential. It may also cause respiratory irritation. Proper protective measures should be taken when handling this compound .

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXUOAFWKPAZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599216
Record name 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5097-86-9
Record name 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5097-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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